molecular formula C20H19N3O4 B2565787 N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1172460-55-7

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2565787
CAS No.: 1172460-55-7
M. Wt: 365.389
InChI Key: FSGAXNGPSLDRNZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds. These include a benzyl group, an oxadiazole ring, and a benzo[b][1,4]dioxine moiety .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray diffraction, electron microscopy, and electron diffraction . These techniques could provide information about the compound’s crystal structure and physical properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might participate in acid-base reactions, and the oxadiazole ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, its solubility might be affected by the polar carboxamide group, and its stability might be influenced by the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 1,3,4-oxadiazol have been synthesized and evaluated for their antimicrobial activities. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol substitutions demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Antioxidant Studies

The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed that compounds could possess moderate to significant radical scavenging activity, suggesting potential applications in designing more potent biologically active compounds (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Anticancer Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been tested for growth inhibitory properties, showing potent cytotoxicity against certain cancer cell lines, indicating the potential use of similar compounds in cancer research (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Mechanism of Action

The mechanism of action would depend on the biological context. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental persistence. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of applications in areas like medicine or materials science .

Properties

IUPAC Name

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-7-8-14(9-13(12)2)10-18-22-23-20(27-18)21-19(24)17-11-25-15-5-3-4-6-16(15)26-17/h3-9,17H,10-11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGAXNGPSLDRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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